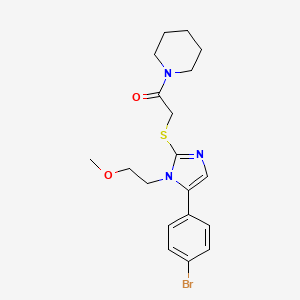

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic molecule featuring:

- A 2-methoxyethyl group at the N1 position of the imidazole, enhancing hydrophilicity compared to alkyl or benzyl substituents.

- A thioether linkage connecting the imidazole to a piperidin-1-yl ethanone moiety, introducing conformational flexibility and hydrogen-bonding capability.

The molecular formula is inferred as C₂₀H₂₃BrN₃O₂S (molecular weight ≈ 458.4 g/mol), though exact physicochemical data (e.g., melting point, solubility) remain unreported in available literature.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O2S/c1-25-12-11-23-17(15-5-7-16(20)8-6-15)13-21-19(23)26-14-18(24)22-9-3-2-4-10-22/h5-8,13H,2-4,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBLPSGFFNHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also known by its CAS number 1206997-10-5 , displays a range of biological activities that make it a subject of interest in pharmacological research. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H22BrN3O2S |

| Molecular Weight | 424.36 g/mol |

| CAS Number | 1206997-10-5 |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- NLRP3 Inflammasome Inhibition : Recent studies suggest that derivatives of this compound can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Specifically, compounds bearing similar structural motifs have demonstrated the ability to reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties .

- Antimicrobial Activity : The presence of the imidazole ring is often associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial activity .

In Vitro Studies

In vitro evaluations have demonstrated that the compound exhibits concentration-dependent effects on cell viability and inflammatory markers. For instance:

- Pyroptosis Inhibition : One study reported that derivatives could prevent pyroptotic cell death by approximately 24.9% at a concentration of 10 µM, with increased efficacy at higher concentrations .

- IL-1β Release Reduction : The same study indicated a reduction in IL-1β levels by about 19.4% at similar concentrations, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Anti-inflammatory Effects : In a controlled study involving human macrophages, it was found that the compound significantly inhibited inflammatory responses triggered by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

- Antibacterial Activity : A series of synthesized compounds related to this structure were tested against common bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-bromophenyl group increases logP (~3.5 estimated), similar to sertaconazole (logP ~4.1), favoring tissue penetration .

- Solubility : The 2-methoxyethyl group and thioether linkage may confer moderate aqueous solubility (~50–100 µM), superior to purely aromatic analogs (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.